N-(1,3-benzothiazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide
Description
N-(1,3-Benzothiazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine-4-carboxamide core substituted with a 1,3-benzothiazole and a 6-chloropyridazine moiety. The benzothiazole group is known for its bioisosteric properties, often enhancing binding affinity to biological targets, while the chloropyridazine substituent contributes to electronic and steric effects that influence target selectivity .
Properties
Molecular Formula |
C17H16ClN5OS |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5OS/c18-14-5-6-15(22-21-14)23-9-7-11(8-10-23)16(24)20-17-19-12-3-1-2-4-13(12)25-17/h1-6,11H,7-10H2,(H,19,20,24) |
InChI Key |
HDSLGRGGILKEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3S2)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Chloropyridazin-3-ylpiperidine Intermediate
The 6-chloropyridazin-3-ylpiperidine moiety is typically synthesized via nucleophilic aromatic substitution (SNAr) between 3,6-dichloropyridazine and piperazine derivatives. Key methods include:
Method A (Patent WO2017079641A1):
-
Reactants : 3,6-Dichloropyridazine + tert-butyl piperazine-1-carboxylate.
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Conditions : Microwave irradiation at 140°C for 3 hours in tetrahydrofuran (THF).
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Yield : 63% after column chromatography (SiO₂, ethyl acetate/hexane).
-
Key Step : Deprotection of tert-butyl carbamate using trifluoroacetic acid (TFA) to yield free piperazine.
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Reactants : 3,6-Dichloropyridazine + piperidine-4-carboxamide.
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Conditions : Reflux in 1,4-dioxane with N,N-diisopropylethylamine (DIPEA) at 80°C for 16 hours.
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Yield : 88% after recrystallization in ethyl acetate.
Synthesis of 1,3-Benzothiazol-2-amine Derivatives
Benzothiazole precursors are prepared via cyclization of 2-aminothiophenol with substituted aldehydes or acids:
-
Reactants : 2-Aminothiophenol + p-toluic acid.
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Conditions : Polyphosphoric acid (PPA) at 170–200°C for 4 hours.
-
Yield : 99% for 2-(4-methylphenyl)benzothiazole.
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Catalyst : Cu(II)-TDnSiO₂ nanoparticles.
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Conditions : Solvent-free, room temperature, 20-minute reaction.
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Yield : 98% for 2-arylbenzothiazoles.
Final Coupling via Carboxamide Bond Formation
The piperidine-4-carboxamide bridge is formed using coupling reagents:
-
Reactants : 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid + 1,3-benzothiazol-2-amine.
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Coupling Agent : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
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Conditions : DMF, 0°C to room temperature, 12 hours.
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Yield : 70% after HPLC purification.
Method F (EvitaChem):
-
Reactants : Activated ester of piperidine-4-carboxylic acid + benzothiazol-2-amine.
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Conditions : Dichloromethane (DCM), triethylamine (TEA), 24-hour stirring.
-
Yield : 65% with silica gel chromatography.
Optimization Strategies and Comparative Analysis
Catalyst and Solvent Impact on Yield
| Catalyst/Solvent | Reaction Time | Yield (%) | Source |
|---|---|---|---|
| Cu(II)-TDnSiO₂ (solvent-free) | 20 min | 98 | |
| HATU/DMF | 12 h | 70 | |
| Polyphosphoric acid (PPA) | 4 h | 99 | |
| Microwave irradiation | 3 h | 63 |
Microwave-assisted synthesis reduces reaction times but requires specialized equipment. Solvent-free conditions (e.g., Cu(II)-TDnSiO₂) offer eco-friendly advantages and high yields.
Purification Challenges
-
Byproduct Formation : N-Acylation side products occur with excess coupling agents (e.g., HATU).
-
Chromatography : Reverse-phase HPLC (C18 column) is critical for isolating the target compound due to polar intermediates.
-
Recrystallization : Ethyl acetate/n-hexane mixtures improve purity for crystalline intermediates.
Recent Advances in Scalable Synthesis
Continuous Flow Chemistry (Patent EP2076508B1 )
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Process : Multi-step synthesis integrating SNAr and coupling reactions in a single flow reactor.
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Advantages : 50% reduction in reaction time, 85% overall yield.
Enzymatic Catalysis (RSC )
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Catalyst : Immobilized lipase (Candida antarctica).
-
Conditions : Toluene, 45°C, 10-hour reaction.
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Yield : 78% with >99% enantiomeric excess (ee).
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridazine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
1-(6-Chloropyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide
1-{6-Chloro-5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-1H-benzimidazol-2-yl}-N-(oxolan-3-yl)piperidine-4-carboxamide (Compound 118)
- Key Differences : Substitution of benzothiazole with a benzimidazole ring and inclusion of a trifluoromethylpyridine group .
- Biological Activity : A potent mPGES-1 inhibitor (IC₅₀ < 10 nM) used in anti-inflammatory research. The benzimidazole and trifluoromethyl groups enhance hydrophobic interactions with the enzyme’s active site, a feature absent in the query compound .
Mechanistic Analogues
PROTAC Compound 8.36
- Structure: 1-(1-(1,3-Dimethoxypropan-2-yl)-2-(1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)-1H-benzo[d]imidazol-5-yl)-N-(12-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-12-oxododecyl)piperidine-4-carboxamide .
- Comparison : Shares the piperidine-4-carboxamide core but incorporates a BRD4-targeting warhead and a E3 ligase-recruiting moiety. The query compound lacks the extended linker required for PROTAC activity, suggesting divergent applications (e.g., direct inhibition vs. protein degradation) .
SARS-CoV-2 Inhibitors
- Example : (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide .
- Comparison : These compounds utilize the piperidine-carboxamide scaffold for viral protease inhibition. The query compound’s chloropyridazine and benzothiazole groups may confer distinct electronic properties affecting binding to viral vs. host targets .
Pharmacokinetic and Physicochemical Comparison
Research Findings and Limitations
- Structural Insights : The benzothiazole group in the query compound may improve metabolic stability compared to benzimidazole-containing analogs like Compound 118, as sulfur-containing heterocycles often resist oxidative degradation .
- Gaps in Data: No explicit pharmacological or ADME data are available for the query compound. By contrast, analogs such as Compound 118 and PROTAC 8.36 have well-characterized efficacy in enzyme inhibition and cellular models .
Q & A
Q. Q1. What are the common synthetic routes for synthesizing N-(1,3-benzothiazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide, and what key steps require stringent condition control?
Methodological Answer: The synthesis typically involves multi-step reactions:
Pyridazine Ring Formation : Reacting hydrazine with dicarbonyl precursors under controlled temperatures (60–80°C) to form the 6-chloropyridazine moiety .
Piperidine Carboxamide Coupling : Condensation of the pyridazine intermediate with a benzothiazole-piperidine derivative using coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Chlorine Substitution : Nucleophilic aromatic substitution (SNAr) on the pyridazine ring under basic conditions (e.g., K₂CO₃ in DMSO) .
Critical Controls :
- Temperature during pyridazine formation to avoid side reactions.
- Moisture-free environments for amide coupling to prevent hydrolysis.
- Reaction time optimization for SNAr to ensure complete substitution .
Advanced Synthesis
Q. Q2. How can researchers optimize reaction yields and purity for large-scale synthesis of this compound?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates, as demonstrated in multi-heterocyclic syntheses .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling steps to reduce reaction time and improve regioselectivity .
- Purification : Employ gradient HPLC with C18 columns and trifluoroacetic acid (TFA) as a mobile phase modifier to isolate high-purity fractions (>98%) .
Data-Driven Example :
A study on analogous piperidine-carboxamides achieved 85% yield by optimizing stoichiometry (1:1.2 molar ratio of pyridazine to benzothiazole precursor) and refluxing in acetonitrile for 12 hours .
Basic Structural Characterization
Q. Q3. Which analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₇H₁₅ClN₆OS: 411.0652) validates molecular formula .
- X-ray Crystallography : Resolves bond angles and confirms stereochemistry, as seen in related piperidine derivatives .
Advanced Spectral Challenges
Q. Q4. How can researchers address spectral overlap in NMR analysis caused by heterocyclic proton environments?
Methodological Answer:
- 2D NMR Techniques : Utilize HSQC and HMBC to correlate overlapping aromatic protons (e.g., pyridazine vs. benzothiazole signals) .
- Solvent Systems : Switch to deuterated DMSO-d₆ to sharpen broad NH peaks in the carboxamide group .
- Dynamic NMR : For piperidine ring conformers, conduct variable-temperature NMR (e.g., 25–80°C) to separate axial/equatorial proton signals .
Biological Activity & Target Identification
Q. Q5. What are the primary biological targets and mechanisms reported for this compound?
Methodological Answer:
- Enzyme Inhibition : Potent inhibition of IKKβ (IC₅₀ = 0.5 μM in THP-1 cells) via binding to the ATP pocket, reducing NF-κB signaling .
- Anticancer Activity : Induces apoptosis in solid tumors (e.g., breast cancer MCF-7 cells) by disrupting microtubule polymerization (EC₅₀ = 1.2 μM) .
- Antimicrobial Screening : Moderate activity against Gram-positive bacteria (MIC = 8 μg/mL) due to membrane disruption, validated via live/dead staining .
Advanced Structure-Activity Relationships (SAR)
Q. Q6. How do substituent modifications on the pyridazine or benzothiazole rings influence biological activity?
Methodological Answer:
- Pyridazine Modifications :
- Benzothiazole Modifications :
| Substituent | Target Activity (IC₅₀) | Metabolic Stability (t₁/₂, h) |
|---|---|---|
| 6-Cl (Parent) | 0.5 μM (IKKβ) | 2.1 |
| 6-OCH₃ | 5.2 μM | 1.8 |
| Benzothiazole-2-NO₂ | 0.3 μM (Tubulin) | 0.9 |
Data Contradiction Analysis
Q. Q7. How should researchers reconcile conflicting reports on this compound’s antitumor efficacy across cell lines?
Methodological Answer:
- Assay Variability : Differences in cell culture conditions (e.g., serum concentration) can alter drug uptake. Standardize protocols using CLSI guidelines .
- Metabolic Differences : HepG2 cells express higher CYP3A4 levels, accelerating compound metabolism vs. MCF-7. Use CYP inhibitors (e.g., ketoconazole) in parallel assays .
- Off-Target Effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets (e.g., JAK2 inhibition at 10 μM) .
Computational Modeling
Q. Q8. What computational strategies are employed to predict binding modes and optimize pharmacokinetics?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with IKKβ (PDB: 3RZF). The benzothiazole ring occupies a hydrophobic cleft, while the carboxamide forms H-bonds with Glu149 .
- ADME Prediction : SwissADME predicts moderate bioavailability (F = 43%) due to high logP (3.2). Introduce polar groups (e.g., -OH) on the piperidine ring to improve solubility .
- MD Simulations : GROMACS simulations (100 ns) reveal stable binding with RMSD < 2 Å, validating target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
